molecular formula C18H21N3O4S B2543959 N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-77-5

N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2543959
CAS RN: 887204-77-5
M. Wt: 375.44
InChI Key: LLBTVLKUMXXHRA-UHFFFAOYSA-N
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Description

The compound N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a type of N-aryl oxalamide, which are compounds characterized by the presence of an oxalamide moiety with aryl substituents. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of unsymmetrically substituted N-aryl oxalamides, such as N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, can be achieved through a sulfur-mediated synthesis involving cascade thioamidation/cyclocondensation and hydrolysis reactions. This method utilizes 2,2'-biphenyldiamines, 2-chloroacetic acid derivatives, elemental sulfur, and water, and is efficient under metal-free conditions in water. The process is notable for its adaptability to scale-up synthesis and has been explored for its scope and limitations .

Molecular Structure Analysis

While the specific molecular structure of N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is not detailed in the provided papers, a related compound, N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide, demonstrates the typical structural features of oxalamides. This compound exhibits an antiperiplanar conformation of the carbonyl groups and an intricate intramolecular hydrogen-bonding pattern, which contributes to the formation of a helical supramolecular assembly .

Chemical Reactions Analysis

Oxalamides can undergo various chemical reactions, including cyclization processes. For instance, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate involves the formation of a linear methylN-(benzylsulfonyl)oxamate intermediate, which then cyclizes . Additionally, oxalamides can be synthesized from oxirane-2-carboxamides via rearrangement reactions, as demonstrated by the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-aryl oxalamides are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding and soft interactions can lead to the formation of stable two-dimensional structures, as seen in the helical 1,2-phenylenedioxalamide . The reactivity of oxalamides can also be affected by the presence of substituents, such as sulfonyl groups, which can stabilize reactive intermediates or products, as observed in the preparation of tosyl derivatives of iodylaniline and iodylphenol .

properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12-3-8-16(13(2)11-12)21-18(23)17(22)20-10-9-14-4-6-15(7-5-14)26(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBTVLKUMXXHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

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